molecular formula C19H16ClN5O2S B2473698 N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-18-8

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2473698
CAS No.: 886935-18-8
M. Wt: 413.88
InChI Key: QFWWCTCACHHDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:

  • Chloro-substituted aromatic ring : Enhances lipophilicity and may influence receptor binding.
  • Furan and triazole moieties : Known for their diverse biological activities, including anticancer and antimicrobial properties.
  • Pyrrole ring : Often associated with neuroactive and cytotoxic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrole moieties. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example 1MCF73.79
Example 2A54926.00
Example 3HCT1161.1

These values suggest that modifications to the structure can lead to enhanced potency against specific cancer types, indicating that this compound could exhibit similar or improved efficacy depending on its specific interactions with cellular targets .

Antimicrobial Activity

The presence of the triazole group in the compound has been linked to antifungal and antibacterial activities. Triazole derivatives are well-documented for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. Preliminary studies suggest that this compound may exhibit:

  • Antifungal activity : Against strains such as Candida albicans.
  • Antibacterial activity : Potential effectiveness against Gram-positive and Gram-negative bacteria.

The precise mechanisms remain under investigation but are believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Mechanistic Insights

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The aromatic systems may interact with various receptors or transporters, influencing drug uptake and efficacy.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies

Several case studies have explored the effects of structurally related compounds on cancer cell lines:

  • Study on Pyrrole Derivatives : A study found that pyrrole-containing compounds exhibited significant apoptosis induction in MCF7 cells with IC50 values lower than 10 µM, suggesting a promising therapeutic index .
  • Triazole Antifungal Study : Research demonstrated that triazole derivatives effectively inhibited Candida species with MIC values ranging from 0.5 to 8 µg/mL, showcasing their potential as antifungal agents .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-13-6-7-14(20)11-15(13)21-17(26)12-28-19-23-22-18(16-5-4-10-27-16)25(19)24-8-2-3-9-24/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWWCTCACHHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.